molecular formula C13H20 B1618097 3-tert-Butyl-5-ethyltoluene CAS No. 6630-01-9

3-tert-Butyl-5-ethyltoluene

Cat. No. B1618097
CAS RN: 6630-01-9
M. Wt: 176.3 g/mol
InChI Key: URDKTSKLGNWKDB-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-ethyltoluene (3-t-Bu-5-EtTol) is a synthetic organic compound that belongs to the class of aromatic hydrocarbons known as alkylbenzenes. It is a colorless liquid with a sweet, pungent odor and has a wide variety of industrial and scientific applications. In the laboratory, 3-t-Bu-5-EtTol is used as a solvent and reagent in organic synthesis. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and pharmaceuticals.

Scientific Research Applications

Catalyst Development

3-tert-Butyl-5-ethyltoluene derivatives have been studied for their potential as catalysts in chemical reactions. For instance, titanium and zirconium complexes containing derivatives of 3-tert-butyl-5-ethyltoluene were explored as catalysts for olefin polymerization. This polymerization process yielded high molecular weight polyethylene with a broad molecular weight distribution (Matilainen, Klinga, & Leskelä, 1996). Additionally, other titanium complexes incorporating similar compounds demonstrated effectiveness in ethylene polymerization, yielding polymers with a wide range of molecular weights (Yangang & Guoxin, 2004).

Electronic Structure Studies

The introduction of bulky substituents like tert-butyl into organic semiconductors, a concept closely related to 3-tert-Butyl-5-ethyltoluene, was investigated to control solid-state structures and charge mobility. These studies provide insights into the electronic structures and conducting properties of molecular metals (Filatre-Furcate et al., 2016).

Environmental and Health Assessments

Research also encompasses the assessment of compounds related to 3-tert-Butyl-5-ethyltoluene in environmental and health contexts. For example, the metabolism of similar compounds in organisms and their potential genotoxic effects were explored. These studies are crucial for understanding the environmental impact and safety of such chemicals (Daniel, Gage, & Jones, 1968), (Chen et al., 2008).

Synthetic Chemistry Applications

Derivatives of 3-tert-Butyl-5-ethyltoluene have been utilized in various synthetic chemistry applications. For instance, the synthesis of optically active compounds and the exploration of new synthetic routes to beta-substituted beta-hydroxyaspartates have employed such derivatives (Hareau et al., 1999), (Wehbe et al., 2003).

properties

IUPAC Name

1-tert-butyl-3-ethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-6-11-7-10(2)8-12(9-11)13(3,4)5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKTSKLGNWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216511
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6630-01-9
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60003
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Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TERT-BUTYL-5-ETHYLTOLUENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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